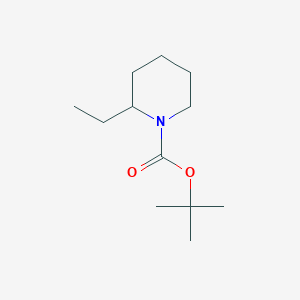
5-氨基-2-氯苯基乙酸乙酯
描述
Ethyl 5-amino-2-chlorophenylacetate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-amino-2-chlorophenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-amino-2-chlorophenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氢键超分子结构
5-氨基-2-氯苯基乙酸乙酯在形成氢键超分子结构中起着至关重要的作用。例如,5-氨基-1-(4-氰基苯基)-1H-咪唑-4-羧酸乙酯等衍生物通过 N-H...N、C-H...N 和 C-H...π(芳烃) 氢键的组合连接成链和片,创造出复杂的一维、二维和三维超分子结构。这些结构证明了该化合物在探索氢键和超分子组装机制中的用途 (Costa 等人,2007)。
芳基噻吩衍生物的合成
该化合物已被用于开发芳基噻吩衍生物的新合成程序。一个值得注意的例子是从 α-氯肉桂腈合成 3-氨基-5-芳基噻吩-2-羧酸乙酯,展示了高产率反应并展示了该化合物在促进基于噻吩的化合物的有效合成路线中的作用 (Shastin 等人,2006)。
噻二唑衍生物的抗菌剂
5-氨基-2-氯苯基乙酸乙酯一直是合成具有抗菌性质的噻二唑衍生物的基础。例如,源自 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱形成的腙表现出中等的抗菌活性,突出了该化合物在开发新的抗菌剂中的潜力 (Sah 等人,2014)。
荧光性质研究
研究还深入探讨了从涉及 5-氨基-2-氯苯基乙酸乙酯的反应中获得的 5-乙酰-2-氨基-4-甲基噻吩-3-羧酸乙酯等衍生物的荧光性质。这些研究有助于理解噻吩衍生物的荧光特性,表明在材料科学和光学技术中的潜在应用 (Pusheng,2009)。
用于涤纶纤维的杂环分散染料
5-氨基-2-氯苯基乙酸乙酯在为涤纶纤维合成具有噻吩部分的杂环分散染料中至关重要。这些染料提供了一系列色调,并具有优异的牢度性能,证明了该化合物在纺织品染色和织物着色工艺中的适用性 (Iyun 等人,2015)。
生化分析
Biochemical Properties
Ethyl 5-amino-2-chlorophenylacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetylcholinesterase, where Ethyl 5-amino-2-chlorophenylacetate acts as an inhibitor. This inhibition affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing neurotransmission. Additionally, Ethyl 5-amino-2-chlorophenylacetate can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver .
Cellular Effects
Ethyl 5-amino-2-chlorophenylacetate has notable effects on different types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This modulation can impact synaptic transmission and neuronal communication. In liver cells, Ethyl 5-amino-2-chlorophenylacetate’s interaction with cytochrome P450 enzymes can influence gene expression and cellular metabolism, potentially affecting the detoxification processes .
Molecular Mechanism
The molecular mechanism of Ethyl 5-amino-2-chlorophenylacetate involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, Ethyl 5-amino-2-chlorophenylacetate can inhibit cytochrome P450 enzymes by binding to their heme group, affecting their catalytic activity and altering the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-amino-2-chlorophenylacetate can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that Ethyl 5-amino-2-chlorophenylacetate remains stable under controlled conditions but can degrade when exposed to light and heat. Long-term exposure to Ethyl 5-amino-2-chlorophenylacetate in in vitro studies has demonstrated sustained inhibition of acetylcholinesterase activity, leading to prolonged cholinergic effects .
Dosage Effects in Animal Models
The effects of Ethyl 5-amino-2-chlorophenylacetate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by inhibiting acetylcholinesterase and enhancing cholinergic transmission. At high doses, Ethyl 5-amino-2-chlorophenylacetate can cause toxic effects, including neurotoxicity and hepatotoxicity. Animal studies have shown that there is a threshold dose beyond which the adverse effects become significant.
Metabolic Pathways
Ethyl 5-amino-2-chlorophenylacetate is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of Ethyl 5-amino-2-chlorophenylacetate with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites .
Transport and Distribution
The transport and distribution of Ethyl 5-amino-2-chlorophenylacetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, Ethyl 5-amino-2-chlorophenylacetate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of Ethyl 5-amino-2-chlorophenylacetate in tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability .
Subcellular Localization
Ethyl 5-amino-2-chlorophenylacetate exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Ethyl 5-amino-2-chlorophenylacetate can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is crucial for its role in modulating metabolic processes and enzyme activity .
属性
IUPAC Name |
ethyl 2-(5-amino-2-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWURVWIXHUELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
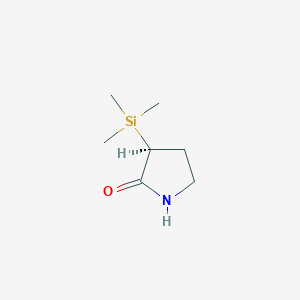
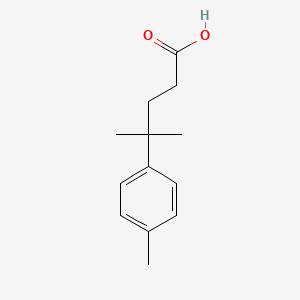

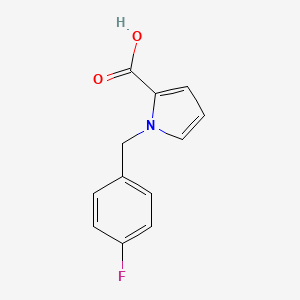

![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3136006.png)
![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)

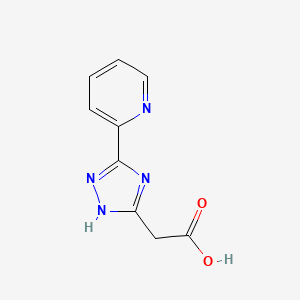
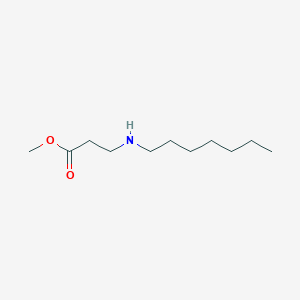
![Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B3136036.png)
